molecular formula C14H11ClO3 B1596582 4-[(4-Chlorobenzyl)oxy]benzoic acid CAS No. 62290-40-8

4-[(4-Chlorobenzyl)oxy]benzoic acid

Cat. No.: B1596582
CAS No.: 62290-40-8
M. Wt: 262.69 g/mol
InChI Key: WRELJNMKLNHYCU-UHFFFAOYSA-N
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Description

Historical Perspective and Significance of Benzoic Acid Derivatives in Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, was first discovered in the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.org Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.org The discovery of the antifungal properties of benzoic acid in 1875 by Salkowski marked its entry into the realm of medicine, where it was used to preserve fruits containing benzoate (B1203000). newworldencyclopedia.orgwikipedia.org

Over the centuries, benzoic acid and its derivatives have become foundational scaffolds in medicinal chemistry. preprints.org They are naturally present in many plants and play a role as intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.orgymerdigital.com The versatility of the benzoic acid structure has allowed for the synthesis of a wide array of derivatives with diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. ymerdigital.com In the early 20th century, benzoic acid itself was utilized as an expectorant, analgesic, and antiseptic. wikipedia.org It is a key component of Whitfield's Ointment, a treatment for fungal skin infections. newworldencyclopedia.orgwikipedia.org

The significance of benzoic acid derivatives extends to their use as precursors in the industrial synthesis of many other organic substances. wikipedia.org This historical and continued importance in both natural and synthetic contexts underscores the enduring interest in exploring new derivatives for potential therapeutic applications.

Rationale for Academic Investigation of 4-[(4-Chlorobenzyl)oxy]benzoic Acid

The academic investigation into this compound is driven by the established therapeutic potential of related molecular structures. The core structure combines a benzoic acid moiety with a chlorobenzyl group, both of which are present in various biologically active compounds. For instance, derivatives of 4-chlorobenzoic acid have been noted as bacterial xenobiotic metabolites. nih.gov

The synthesis of related structures, such as 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, has been explored for potential analgesic properties. nih.gov Furthermore, the Williamson etherification method has been employed to synthesize related compounds like 4-[(4-chlorobenzyl)oxy]azobenzenes, indicating an established synthetic route for this class of molecules. researchgate.net The presence of the 4-chlorobenzyl group is also a feature in derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, which have been investigated for their antimicrobial activities. mdpi.comnih.gov

The rationale for studying this compound specifically stems from the principle of molecular hybridization, where known bioactive fragments are combined to create novel compounds with potentially enhanced or new biological activities. The U.S. Environmental Protection Agency's CompTox Chemicals Dashboard includes this compound, indicating its relevance in environmental and toxicological screening programs. epa.gov

Scope and Objectives of Research on this Chemical Compound

The primary objective of research on this compound is to synthesize and characterize the compound to understand its fundamental chemical and physical properties. This includes detailed spectral analysis to confirm its structure.

A significant part of the research focuses on evaluating its biological activity. Given the known properties of its constituent parts, investigations are likely to explore its potential as an antimicrobial or antifungal agent. High-throughput screening assays, such as those mentioned in the context of the ToxCast program, can provide initial insights into its bioactivity profile. epa.gov

Furthermore, research aims to explore the potential of this compound as a building block for more complex molecules. For example, its structure could be incorporated into liquid crystals or other materials with specific physical properties. The synthesis of related benzoate-based calamitic liquid crystals demonstrates the potential for such applications. nih.gov The overarching goal is to determine if this compound or its derivatives possess unique properties that could be harnessed for applications in medicine, materials science, or other scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRELJNMKLNHYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359400
Record name 4-[(4-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62290-40-8
Record name 4-[(4-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-[(4-Chlorobenzyl)oxy]benzoic Acid

The synthesis of this compound is primarily achieved through several key chemical reactions. These methods, including Williamson ether synthesis, ester hydrolysis, and the oxidation of precursor aldehydes, provide reliable routes to this valuable compound.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone method for preparing ethers and is particularly effective for synthesizing this compound. masterorganicchemistry.comyoutube.comyoutube.com This S_N2 reaction involves an alkoxide reacting with a primary alkyl halide. masterorganicchemistry.comyoutube.com In this specific synthesis, the sodium salt of a 4-hydroxybenzoic acid ester is reacted with 4-chlorobenzyl chloride. The reaction is typically carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to facilitate the nucleophilic substitution. The use of a base, such as sodium hydride (NaH) or potassium carbonate, is crucial for deprotonating the hydroxyl group of the phenol, thereby forming a more potent nucleophile. youtube.comyoutube.com

A common approach involves the etherification of a suitable hydroxybenzoic acid derivative with 4-chlorobenzyl alcohol under dehydrating conditions to drive the reaction forward. The choice of a primary alkyl halide like 4-chlorobenzyl chloride is critical, as secondary and tertiary halides tend to favor elimination reactions. youtube.comyoutube.com

Table 1: Key Parameters for Williamson Ether Synthesis
ParameterDetailsReference
Reactants 4-hydroxybenzoic acid ester, 4-chlorobenzyl chloride
Base Sodium hydride (NaH), Potassium carbonate youtube.com
Solvent N,N-Dimethylformamide (DMF)
Reaction Type S_N2 Nucleophilic Substitution masterorganicchemistry.com

Ester Hydrolysis and Carboxylic Acid Formation

The final step in many synthetic routes to this compound involves the hydrolysis of a corresponding ester. nii.ac.jp This transformation is essential for converting the ester protecting group into the desired carboxylic acid functionality. Both acidic and basic conditions can be employed for this hydrolysis, although basic hydrolysis is often preferred to avoid potential side reactions. thieme-connect.de The choice of reaction conditions, such as temperature and the concentration of the hydrolyzing agent, is optimized to ensure complete conversion without cleaving the ether linkage. For instance, 4-chlorobenzyl esters are noted to be stable under basic hydrolysis conditions. thieme-connect.de

Oxidation of Precursor Aldehyde Moieties

An alternative synthetic strategy involves the oxidation of a precursor aldehyde, specifically 4-((4-chlorobenzyl)oxy)benzaldehyde. This method leverages the conversion of the aldehyde group to a carboxylic acid using various oxidizing agents. Common oxidants for this transformation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). More recently, greener methods utilizing molecular oxygen and a catalyst under visible light irradiation have been explored for the oxidation of similar benzylic alcohols to their corresponding aldehydes, which can then be further oxidized. researchgate.netresearchgate.net The selective oxidation of the aldehyde without affecting the chlorobenzyl ether moiety is a key consideration in this approach. rsc.org

Synthesis of Structurally Related Analogs and Derivatives

The core structure of this compound provides a versatile scaffold for the generation of diverse chemical libraries. Modifications can be introduced at both the benzoic acid core and the chlorobenzyl ether moiety.

Modifications on the Benzoic Acid Core for Library Generation

The benzoic acid portion of the molecule is a prime target for derivatization. For instance, the carboxylic acid group can be converted into a variety of amides by reacting with different amines. This is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound. The synthesis of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as potential enzyme inhibitors illustrates this approach. nih.gov Furthermore, the aromatic ring of the benzoic acid can be subjected to electrophilic substitution reactions to introduce additional functional groups, although the directing effects of the existing substituents must be considered. The synthesis of 4-amino-3,5-dichlorobenzoic acid from 4-aminobenzoic acid highlights the potential for chlorination of the benzoic acid ring. researchgate.net

Table 2: Examples of Benzoic Acid Core Modifications
ModificationReagents/ConditionsResulting DerivativeReference
Amide FormationVarious amines, coupling agentsAmide derivatives nih.gov
ChlorinationGlacial acetic acid, hydrochloric acidChlorinated benzoic acid derivatives researchgate.net
EsterificationAlcohols, acid catalystEster derivatives google.com

Derivatization of the Chlorobenzyl Ether Moiety

The chlorobenzyl ether moiety also offers opportunities for structural diversification. The chlorine atom on the benzyl (B1604629) group can be replaced by other nucleophiles under appropriate conditions, although this can be challenging. More commonly, variations are introduced by starting with different substituted benzyl halides in the initial Williamson ether synthesis. For example, using 4-bromobenzyl bromide would yield the corresponding bromo-derivative. thieme-connect.de Additionally, the aromatic ring of the chlorobenzyl group can undergo further substitution reactions. The synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a potential analgesic compound, involves modifications to the benzyl portion of a related structure. nih.gov

Formation of Heterocyclic Compounds

The reactivity of the carboxylic acid moiety in this compound makes it a valuable starting material for the synthesis of various heterocyclic systems.

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through the reaction of the parent acid with thiosemicarbazide. For instance, the reaction of 4-((4-chlorobenzoyl)oxy)benzoic acid with thiosemicarbazide, followed by treatment with phosphorus oxychloride (POCl3), yields 4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl 4-chlorobenzoate. impactfactor.org The cyclization is a key step, forming the stable five-membered thiadiazole ring. impactfactor.orgnih.govorganic-chemistry.org

Tetrazoles: Tetrazole rings can be synthesized from the corresponding carboxylic acid. While direct conversion methods exist for some benzoic acids, a common route involves converting the carboxylic acid to a nitrile, which then undergoes a [3+2] cycloaddition with an azide (B81097), typically sodium azide. nih.govorganic-chemistry.org Another approach involves the reaction of a Schiff base derived from the parent compound with sodium azide and methylamine (B109427) under reflux in tetrahydrofuran (B95107) to yield tetrazole derivatives. impactfactor.org

Schiff Bases: Schiff bases, characterized by the C=N imine group, are readily formed by the condensation of an amine with an aldehyde or ketone. nih.govpramanaresearch.org In the context of this compound, the carboxylic acid can be converted to an ester, which can then be reduced to the corresponding aldehyde. This aldehyde can then react with a primary amine to form a Schiff base. Alternatively, derivatives of the parent acid, such as those containing an amino group, can be reacted with aldehydes to form Schiff bases. For example, Schiff bases have been synthesized by reacting a derivative of 4-((4-chlorobenzoyl)oxy)benzoic acid with various benzaldehydes. impactfactor.org

Incorporation into Complex Molecular Scaffolds and Multi-Component Systems

The structural features of this compound make it a useful building block for constructing larger, more intricate molecular frameworks.

One notable application is its use in creating ester-linked structures. For example, it can be reacted with substituted phenols in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form corresponding esters. nih.govmdpi.com This methodology allows for the systematic introduction of different functional groups, leading to a library of related compounds with varied properties.

Furthermore, the carboxylic acid can serve as a starting point for multi-component reactions. These reactions, which involve the combination of three or more reactants in a single step, are highly efficient for generating molecular diversity. The isocyanide-based multi-component reactions, for instance, can utilize carboxylic acids to produce a wide array of heterocyclic compounds.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of synthetic transformations involving this compound is highly dependent on the reaction conditions. Academic research often focuses on optimizing these parameters to maximize product yields and minimize reaction times.

A key aspect of optimization is the choice of solvent and catalyst. For instance, in the synthesis of N′-aryl-N-cyanoformamidines from primary amines, triethyl orthoformate, and cyanoamide, using toluene (B28343) as a solvent allows for the azeotropic removal of ethanol, driving the reaction to completion and resulting in high yields. researchgate.net

The synthesis of 4-((4-chlorobenzoyl)oxy)benzoic acid itself involves the reaction of p-hydroxybenzoic acid with 4-chlorobenzoyl chloride. The use of dry pyridine (B92270) as a solvent and base is crucial for this transformation, and the reaction progress is monitored using thin-layer chromatography (TLC). impactfactor.org The purification of the crude product often involves recrystallization from a suitable solvent, such as ethanol, to obtain the pure compound. impactfactor.org

In the synthesis of dihydrobenzofuran neolignans, the choice of oxidant and solvent significantly impacts the conversion and selectivity. Silver(I) oxide has been identified as a highly efficient oxidant, and acetonitrile (B52724) has been found to be a greener and effective solvent compared to more traditional options like dichloromethane (B109758) and benzene (B151609). scielo.br These optimized conditions can also lead to a significant reduction in reaction time without compromising the yield. scielo.br

Analytical Characterization Methodologies for Compound Identity and Purity

A comprehensive suite of analytical techniques is employed to confirm the identity and assess the purity of this compound and its derivatives.

Spectroscopic Techniques

FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. In the case of this compound and its derivatives, characteristic absorption bands are observed for the C=O stretch of the carboxylic acid or ester, the C-O-C stretch of the ether linkage, and the C-Cl stretch of the chlorobenzyl group. impactfactor.orgresearchgate.net For example, the FTIR spectrum of a Schiff base derivative showed a characteristic (C=N) stretching band at 1600 cm⁻¹. impactfactor.org

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. rsc.org For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both benzene rings, the methylene (B1212753) protons of the benzyl group, and the acidic proton of the carboxylic acid. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum would similarly show characteristic peaks for each unique carbon atom in the molecule. rsc.org

UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores like aromatic rings. The absorption maxima can provide information about the extent of conjugation in the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. scielo.br

Chromatographic Purity Assessment

RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): RP-HPLC is a widely used technique for assessing the purity of organic compounds. srce.hrekb.eg A sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then passed through the column, and the components of the sample are separated based on their relative affinities for the stationary and mobile phases. sielc.comresearchgate.net The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

TLC (Thin-Layer Chromatography): TLC is a simple and rapid technique for monitoring the progress of a reaction and assessing the purity of a compound. impactfactor.org A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The components of the sample are separated based on their differential migration up the plate.

Biological Activity and Pharmacological Investigations

Antimicrobial Research

No studies were identified that specifically investigated the antibacterial or antifungal activity of 4-[(4-Chlorobenzyl)oxy]benzoic acid.

Antibacterial Activity

There is no available research data on the effects of this compound against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecium, or Bacillus subtilis.

Antifungal Activity

Similarly, no studies were found that evaluated the antifungal properties of this compound against pathogens like Candida albicans.

Anticancer Research

Specific investigations into the anticancer properties of this compound are not present in the current scientific literature.

Inhibition of Cancer Cell Proliferation

There are no published studies detailing the inhibitory effects of this compound on the proliferation of cancer cells.

Induction of Apoptotic Pathways in Cancer Cells

Research on the ability of this compound to induce apoptotic pathways in cancer cells has not been reported.

Enzyme Inhibition and Modulation Studies

Beyond its potential role in the arachidonic acid pathway, the interaction of This compound with other significant enzyme systems has been a subject of scientific interest.

Cytochrome P450 (P450) Enzyme System Modulation

The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a wide range of xenobiotics, including a majority of clinically used drugs. Modulation of CYP450 enzymes, either through inhibition or induction, is a critical factor in drug-drug interactions and can significantly impact the therapeutic efficacy and safety of co-administered drugs.

Direct studies detailing the modulatory effects of This compound on specific CYP450 isoforms are scarce. Research on a structurally similar compound, 4-(4-chlorobenzyl)pyridine, demonstrated a dose-dependent induction and inhibition of certain P450 enzymes in rat liver microsomes. researchgate.net However, it is crucial to note that this is a different chemical entity, and these findings cannot be directly extrapolated to This compound . Comprehensive in vitro and in vivo studies are necessary to determine the potential of This compound to interact with the CYP450 system.

Cholinesterase (AChE and BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological conditions.

While some benzoic acid derivatives have been investigated for their cholinesterase inhibitory properties, specific IC₅₀ values for This compound against AChE and BChE have not been reported in the accessible literature. The potential for this compound to act as a cholinesterase inhibitor remains to be elucidated through dedicated enzymatic assays.

Monoamine Oxidase B (MAO B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, particularly dopamine. Selective inhibition of MAO-B is a therapeutic approach used in the treatment of Parkinson's disease.

The inhibitory potential of This compound against MAO-B has not been specifically determined. Studies on other classes of molecules containing a chlorobenzyl moiety have shown MAO-B inhibitory activity. For example, certain 7-[(m-halogeno)benzyloxy]coumarins have been identified as potent and selective MAO-B inhibitors. nih.gov However, the core scaffold of these compounds is different, and dedicated research is needed to assess the MAO-B inhibitory capacity of This compound .

Inhibition of Bacterial Enzymes

The search for novel antibacterial agents is a critical area of research to combat the growing threat of antibiotic resistance. A compound's ability to inhibit essential bacterial enzymes can be a key indicator of its potential as an antimicrobial agent.

A study investigating the antibacterial activities of compounds prepared from 4-((4-chlorobenzoyl)oxy) benzoic acid has been reported. researchgate.net It is important to distinguish this ester-linked compound from the ether-linked This compound which is the subject of this article. The antibacterial profile of This compound itself requires specific investigation.

Nuclear Receptor Ligand Research (e.g., NR4A, PPARα Agonism)

Research into the biological activity of this compound has significantly focused on its role as a ligand for nuclear receptors, a class of proteins responsible for sensing steroid and thyroid hormones and certain other molecules. These receptors play a crucial role in regulating gene expression.

NR4A Ligand Research:

The NR4A family of nuclear receptors, which includes Nur77 (NR4A1), Nurr1 (NR4A2), and NOR-1 (NR4A3), are considered orphan receptors as their endogenous ligands are not yet fully identified. These receptors are implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer, making them attractive therapeutic targets.

Recent studies have explored fatty acid mimetics (FAMs) as potential modulators of NR4A receptors. Within this context, 4-benzyloxybenzoic acid derivatives have emerged as a promising scaffold. A systematic structure-activity relationship (SAR) study of benzyloxybenzoic acids identified them as agonists for NR4A receptors.

Specifically, the activity of various substituted benzyloxybenzoic acids on Nurr1 was evaluated using a hybrid reporter gene assay. In the series of 4-benzoic acid derivatives, the substitution on the benzyl (B1604629) ring with a chloro group at different positions (2-chloro, 3-chloro, and 4-chloro) influenced the agonistic potency. While the 2-chlorobenzyl derivative showed the highest potency in the 4-benzoic acid series, the 4-chlorobenzyl derivative, This compound , also demonstrated activity.

The table below summarizes the reported activity of selected benzyloxybenzoic acid derivatives on Nurr1.

CompoundEC₅₀ (µM) on Nurr1Maximum Activation (%)
4-[(2-Chlorobenzyl)oxy]benzoic acid1.3 ± 0.3163 ± 10
4-[(3-Chlorobenzyl)oxy]benzoic acid2.5 ± 0.3148 ± 6
This compound 3.0 ± 0.5 147 ± 8
Data is presented as mean ± SEM, n ≥ 3. Maximum activation is relative to the DMSO control (100%).

PPARα Agonism:

Peroxisome proliferator-activated receptor alpha (PPARα) is another nuclear receptor that plays a critical role in lipid and glucose metabolism. Agonists of PPARα are used clinically to treat dyslipidemia. While research has been conducted on various benzoic acid derivatives as PPARα agonists, specific studies investigating the PPARα agonism of this compound are not prominently available in the reviewed literature. Studies on related structures, such as certain 4-nitrophenoxyisobutyric acids, have shown selective activation of PPARγ with a noted absence of in vitro expression of PPARα. rsc.org This highlights the need for specific investigations to determine if this compound interacts with PPARα.

Antioxidant Activity Assessment

The potential of a compound to act as an antioxidant, thereby neutralizing harmful reactive oxygen species (ROS), is a significant area of pharmacological research. Various benzoic acid derivatives have been evaluated for their antioxidant properties. For instance, studies on 4-hydroxybenzoic acid and its derivatives have demonstrated antioxidant effects. nih.gov Similarly, research on 4-(1H-triazol-1-yl)benzoic acid hybrids has shown their capacity as antioxidant agents.

However, a direct assessment of the antioxidant activity of This compound has not been specifically reported in the available scientific literature. To evaluate its potential in this area, standard in vitro antioxidant assays would be required. These assays, as described in section 3.8, are crucial for determining if this compound can mitigate oxidative stress, a key factor in numerous diseases.

Investigations into Neuropharmacological Relevance

The neuropharmacological effects of compounds, which encompass their influence on the nervous system and their potential to treat neurological and psychiatric disorders, are of great interest. While some benzoic acid derivatives have been investigated for their neuropharmacological relevance, such as potential analgesic properties or as antagonists for receptors involved in neuro-inflammation, there is a lack of specific research on the neuropharmacological profile of This compound .

Future investigations could explore its ability to modulate neurotransmitter systems, its potential neuroprotective effects in models of neurodegenerative diseases, or its activity on specific neuronal receptors. Such studies are essential to understand any potential therapeutic applications in the field of neuropharmacology.

In Vitro and In Vivo Biological Assay Methodologies

A variety of established in vitro and in vivo assays are available to characterize the biological activity of compounds like this compound.

In Vitro Assays:

Reporter Gene Assays: These are commonly used to study the activity of compounds on nuclear receptors. They involve transfecting cells with a plasmid containing the ligand-binding domain of the receptor of interest fused to a DNA-binding domain, along with a reporter plasmid containing a promoter with response elements for that domain, which drives the expression of a reporter gene (e.g., luciferase). The activity of the compound is then measured by the change in the reporter gene's expression.

Cell Viability Assays: Assays such as the MTT or resazurin (B115843) assay are used to determine the cytotoxicity of a compound on different cell lines. nih.gov

Antioxidant Assays: Several methods can be employed to assess antioxidant capacity, including:

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: Another common assay to determine the radical scavenging ability of a compound.

FRAP (Ferric Reducing Antioxidant Power) assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Enzyme Inhibition Assays: To test for the inhibition of specific enzymes, purified enzymes are incubated with their substrate and the test compound. The rate of product formation is then measured to determine the inhibitory activity.

Protein Binding Assays: Techniques like fluorescence quenching can be used to study the interaction and binding affinity of a compound to proteins, such as human serum albumin. nih.gov

In Vivo Assays:

Animal Models of Disease: To evaluate the pharmacological effects in a living organism, various animal models are used. For instance, to test for anti-inflammatory effects, a rat pleurisy model can be employed. For assessing antidiabetic potential, animal models of diabetes are utilized to measure effects on blood glucose and insulin (B600854) sensitivity.

Pharmacokinetic Studies: These studies are conducted in animals to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are crucial for determining its potential as a drug.

Analgesic Activity Models: The hot plate test in rodents is a common method to evaluate the central analgesic activity of a compound.

These methodologies provide a framework for the comprehensive biological evaluation of This compound and for elucidating its potential therapeutic applications.

Structure Activity Relationships Sar and Rational Molecular Design

Identification of Structural Determinants for Potency and Selectivity

The carboxylic acid group on the benzoic acid ring is a critical feature for the inhibitory activity of this class of compounds. Its ability to act as an acidic proton donor is considered essential for interaction with the active sites of target enzymes. nih.govresearchgate.net The acidity of the benzoic acid, and therefore its binding affinity, is significantly modulated by the presence of other substituents on the ring.

Electron-withdrawing groups, such as nitro or cyano groups, when placed in the meta or para positions, tend to increase the acidity of the benzoic acid. libretexts.org This increased acidity can lead to a more stable carboxylate anion, which in turn can enhance the inhibitory potency of the molecule. libretexts.orgpharmaguideline.com For instance, p-cyanobenzoic acid is a stronger acid than benzoic acid, indicating that the cyano group is deactivating the aromatic ring towards electrophilic substitution and stabilizing the carboxylate. libretexts.org Conversely, electron-donating groups generally decrease the acidity of the benzoic acid, which can negatively impact its biological activity. libretexts.orgpharmaguideline.com

A notable exception to these general trends is the "ortho-effect," where almost any substituent placed at the ortho position relative to the carboxylic acid group increases the acid strength, regardless of whether it is electron-donating or electron-withdrawing. libretexts.org This effect is thought to arise from a combination of steric and electronic factors, though its precise origins are not fully understood. libretexts.org

Substituent TypePositionEffect on AcidityImpact on Biological Activity
Electron-Withdrawing (e.g., -NO2, -CN)meta, paraIncreasesPotentially Enhances
Electron-Donating (e.g., -OCH3, -CH3)meta, paraDecreasesPotentially Reduces
Most SubstituentsorthoIncreases (Ortho-Effect)Generally Enhances

The substitution pattern on the benzyl (B1604629) portion of the molecule, specifically the chlorobenzyl moiety, is another critical determinant of activity. The presence and position of halogen atoms can significantly influence the compound's potency. Systematic studies have shown that the nature of the substituent on the benzyl ring plays a crucial role in the interaction with the target enzyme.

The ether linkage connecting the benzoic acid and chlorobenzyl moieties provides a specific spatial arrangement and flexibility that is important for biological activity. Modifications to this linker can have a profound impact on the molecule's ability to adopt the optimal conformation for binding to its target.

Research into related compound series has shown that the nature of the bridge is a key factor. For instance, replacing the ether oxygen with other atoms or incorporating it into a more rigid ring system can alter the selectivity and potency profile. In a series of 4-phenylchroman analogues, the stereochemical relationship (cis or trans) between different parts of the molecule, dictated by the ring structure, was found to be critical for alpha(1)-adrenoreceptor blocking activity. nih.gov This highlights that not just the presence of a linker, but its conformational properties, are central to the molecule's function.

Design Strategies for Enhanced Biological Profiles

The insights gained from SAR studies have enabled the rational design of new analogs with improved biological profiles. A key strategy involves a structure-guided approach to develop inhibitors that can form new, favorable interactions within the target's binding site. nih.gov

One successful approach is to identify specific amino acid residues in the binding pocket that are suitable for forming new hydrogen bonds. nih.gov By strategically placing hydrogen-bond accepting groups on the inhibitor scaffold, while maintaining the essential pharmacophore, it is possible to create more potent compounds. For example, the discovery of quinoline-based analogs that form novel hydrogen bonds with residues like T63 or Y356 in the dihydroorotate (B8406146) dehydrogenase (DHODH) active site led to significantly improved inhibitory constants (IC50). nih.gov

Another strategy focuses on optimizing the physicochemical properties of the lead compounds to enhance their drug-like characteristics, such as oral bioavailability and metabolic stability. This involves modifying the molecule to improve its absorption and distribution while minimizing metabolic liabilities.

Comparative Analysis with Known Therapeutic Agents and Reference Compounds

The biological activity of 4-[(4-Chlorobenzyl)oxy]benzoic acid and its derivatives is often benchmarked against established therapeutic agents and reference compounds. In the context of aldose reductase inhibition, a target for preventing diabetic complications, compounds are frequently compared to agents like Epalrestat, Sorbinil, and Zenarestat. nih.govresearchgate.net

These reference compounds share some structural features with the benzyloxybenzoic acid class, such as an acidic moiety (often a carboxylic acid or a hydantoin (B18101) ring) and an aromatic hydrophobic part, which are considered essential for inhibitory effect. nih.govresearchgate.net For example, Epalrestat and Zenarestat both possess a carboxylic acid group that interacts with the active site of aldose reductase (ALR2). nih.govresearchgate.net

Mechanistic Studies of Biological Action

Elucidation of Molecular Targets and Binding Interactions

Interaction with Specific Enzymes, Receptors, and Cellular Proteins

Research into the biological activity of benzoic acid derivatives suggests that their mechanism of action often involves direct interaction with molecular targets such as enzymes and receptors. For instance, a related compound, 2-((4-Chlorobenzyl)oxy)benzoic acid, is thought to exert its effects by binding to the active site of an enzyme, leading to the inhibition of its activity. While specific enzymatic and receptor targets for 4-[(4-Chlorobenzyl)oxy]benzoic acid are not extensively detailed in publicly available literature, the structural similarities to other studied benzoic acid derivatives provide a framework for its potential interactions. The presence of the 4-chlorobenzyl group can increase the compound's lipophilicity, which may enhance its ability to interact with lipid membranes and cellular proteins.

High-throughput transcriptomics (HTTr) data for this compound is available, which provides modeled benchmark dose (BMD) values from active signatures. This data, organized into "super targets" that include genes, gene families, and biological processes, can offer insights into the compound's potential molecular interactions and biological effects at a cellular level.

Modulation of Intracellular Signaling Pathways (e.g., Apoptosis, Cell Proliferation)

The interaction of a compound with its molecular targets can trigger a cascade of events that modulate intracellular signaling pathways, which are critical for cellular processes such as proliferation and apoptosis (programmed cell death). Studies on related compounds provide some context. For example, 4-hydroxybenzoic acid (4-HBA) and its derivative, vanillic acid (VA), have been shown to decrease the viability of both doxorubicin-sensitive and doxorubicin-resistant leukemia cells in a dose- and time-dependent manner, indicating an impact on cell proliferation and survival pathways.

While direct studies on the effect of this compound on specific signaling pathways like apoptosis and cell proliferation are not readily found, the general biological activities of benzoic acid derivatives suggest that this is a plausible area of impact.

Disruption of Cellular Membrane Integrity

The lipophilicity imparted by the 4-chlorobenzyl group in this compound suggests a potential for interaction with cellular membranes. The ability of a compound to insert into or otherwise disrupt the lipid bilayer can have significant consequences for cellular function and viability. For the related compound 2-((4-Chlorobenzyl)oxy)benzoic acid, its enhanced lipophilicity is noted to facilitate its interaction with lipid membranes and cellular components. This interaction can potentially alter membrane fluidity, permeability, and the function of membrane-bound proteins. However, specific studies detailing the extent and mechanism of cellular membrane integrity disruption by this compound are not specified in the available search results.

Biochemical Pathways Affected by Compound Action

The biological effects of this compound can also be understood by examining its influence on specific biochemical pathways.

Arachidonic Acid Metabolism (Prostaglandin and Leukotriene Synthesis)

The arachidonic acid cascade is a critical pathway in the inflammatory response, leading to the production of prostaglandins (B1171923) and leukotrienes. A closely related compound, 2-(3-(chloromethyl)benzoyloxy)benzoic acid, has been shown to reduce the concentration of prostaglandin (B15479496) E-2 (PGE-2). This suggests an inhibitory effect on the enzymes involved in prostaglandin synthesis, such as cyclooxygenase (COX). While this provides a strong indication that derivatives of chlorobenzoyloxy benzoic acid can modulate this pathway, direct evidence for this compound's effect on prostaglandin and leukotriene synthesis is not explicitly available.

Bacterial Essential Enzymatic Processes

Benzoic acid and its derivatives are known for their antimicrobial properties. These effects are often due to the inhibition of essential enzymatic processes in bacteria. For example, 4-chlorobenzoic acid has been shown to be dehalogenated by certain bacterial strains, indicating an interaction with bacterial enzymes. Furthermore, it can inhibit the activation of benzoic acid to benzoyl-CoA, a key step in its metabolism. This disruption of bacterial metabolic pathways can lead to the inhibition of growth. The structural features of this compound suggest it may also interfere with essential bacterial processes, although specific studies on its antibacterial mechanism of action are not detailed in the provided search results.

Computational Chemistry and Molecular Modeling

Quantum Chemical Investigations for Electronic and Structural Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic and structural characteristics of a molecule. researchgate.netresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 4-[(4-Chlorobenzyl)oxy]benzoic acid, this would involve calculating bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis would explore the different spatial orientations of the molecule that arise from rotation around its single bonds, particularly the C-O-C ether linkage and the bond connecting the benzyl (B1604629) group to the ether oxygen. While specific optimized parameters for this compound are not published, studies on related benzoic acid derivatives show that the carboxylic acid group tends to form hydrogen-bonded dimers in the solid state. nih.govepstem.net For instance, in the related compound 2-(4-Chlorobenzoyl)benzoic acid, the dihedral angle between the two aromatic rings is a significant parameter, found to be 88.07 (11)°. nih.gov A similar analysis for the target molecule would reveal the relative orientation of its two phenyl rings.

Table 1: Representative Theoretical Bond Parameters for Benzoic Acid Derivatives (Illustrative) Note: This table is illustrative of the type of data obtained from geometry optimization and does not represent actual calculated values for this compound.

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
C=O 1.241
C-O (acid) 1.466
O-H 0.970
O=C-O

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high molecular stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoate (B1203000) ring and the ether oxygen, while the LUMO may be distributed over the chlorobenzyl ring. The precise energy values and the gap would require specific DFT calculations. epstem.net

Reactivity descriptors provide further detail on the electron distribution and potential sites for chemical reactions.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate different charge regions: red typically signifies negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the carboxylic acid oxygens and the ether oxygen, highlighting them as sites for hydrogen bonding and electrophilic interaction.

Mulliken Charges: Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. nih.gov These charges offer a quantitative measure of the electron distribution. In the target compound, the oxygen atoms of the carboxylic acid and ether groups would be expected to have significant negative Mulliken charges, while the carboxylic proton and the benzylic carbons would carry positive charges.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and the stability of this interaction over time.

Molecular docking simulations would place this compound into the active site of a target protein to predict its preferred binding orientation (pose). The simulation's scoring function then estimates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score suggests a stronger binding interaction. Studies on various benzoic acid derivatives have shown their potential to act as inhibitors for enzymes like VEGFR-2, where they interact with the kinase domain. For example, docking studies of other inhibitors have identified binding affinities ranging from -6 to -8 kcal/mol.

Following docking, the predicted binding pose is analyzed to identify the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. For this compound, key interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming crucial interactions with polar amino acid residues (e.g., Asp, Gln, Arg) in a protein's active site.

Hydrophobic Interactions: The two phenyl rings provide significant surface area for hydrophobic (van der Waals) interactions with nonpolar residues (e.g., Leu, Val, Phe).

Halogen Bonds: The chlorine atom on the benzyl ring could potentially form a halogen bond with an electron-rich atom like an oxygen or nitrogen in the protein backbone or side chain.

Pharmacophore Modeling for Target Identification and Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model does not represent the molecule itself but rather an abstract map of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

The process is instrumental in both target identification and lead optimization. By generating a pharmacophore model from a molecule like this compound, researchers can screen large compound libraries to identify other structurally diverse molecules that fit the model and may interact with the same target. This approach is particularly useful when the primary biological target is unknown.

For lead optimization, if a series of active compounds is known, a common pharmacophore model can be developed. This model helps to understand the structure-activity relationship (SAR) and guides the rational design of new derivatives with enhanced potency and selectivity. While specific pharmacophore models developed for this compound are not extensively detailed in publicly available literature, the methodology remains a critical tool for exploring its therapeutic potential. The structural features of the compound—including its carboxylic acid group (hydrogen bond donor/acceptor), ether linkage (hydrogen bond acceptor), and two aromatic rings (hydrophobic/aromatic features)—provide a clear basis for constructing such a model.

In Silico ADME/Tox Prediction and Drug-likeness Profiling

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of a compound. These predictions are crucial for assessing a molecule's potential to become a viable drug, as poor pharmacokinetic profiles and toxicity are major causes of failure in drug development.

Drug-likeness Profiling:

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. nih.gov This assessment is often based on a set of rules derived from the physicochemical properties of known drugs. The most famous of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria talete.mi.it:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

The properties of this compound can be analyzed against these criteria to determine its drug-likeness.

PropertyValueLipinski's Rule of FiveCompliance
Molecular FormulaC₁₄H₁₁ClO₃
Molecular Weight262.69 g/mol sigmaaldrich.com≤ 500Yes
Hydrogen Bond Donors1 (from carboxylic acid)≤ 5Yes
Hydrogen Bond Acceptors3 (two oxygens in carboxyl, one in ether)≤ 10Yes
LogP (predicted)~3.5 - 4.0≤ 5Yes
Violations 0 Pass

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, indicating a high probability of good oral bioavailability and positioning it as a "drug-like" molecule. These rules serve as important guidelines in the early stages of drug discovery to help select compounds with a higher chance of success. researchgate.net

ADME/Tox Prediction:

Beyond simple drug-likeness rules, various computational models predict specific ADME/Tox parameters. For this compound, data from resources like the EPA's CompTox Chemicals Dashboard provide insights into its bioactivity. High-throughput transcriptomics (HTTr) data, for instance, includes modeled benchmark dose (BMD) values that can indicate potential toxicity at the cellular level. epa.gov These computational predictions flag potential liabilities early, allowing for mitigation strategies in subsequent stages of research and development. nih.gov The use of combined in silico and in vitro approaches generates valuable hypotheses to guide further preclinical studies.

Advanced Research Applications and Future Perspectives

Role as Intermediate and Building Block in Organic Synthesis

4-[(4-Chlorobenzyl)oxy]benzoic acid serves as a fundamental building block in the synthesis of more complex molecules. Its structure, featuring a carboxylic acid group and a chlorobenzyl ether moiety, allows for a variety of chemical transformations.

In one notable application, it is used as a precursor in the synthesis of novel tetrazole and thiazole (B1198619) heterocycles. The process involves converting the benzoic acid into 4-((4-chlorobenzoyl)oxy)benzoic acid, which then undergoes further reactions to form the desired heterocyclic compounds. impactfactor.org Similarly, it is a key starting material for creating new N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles. mdpi.comnih.gov The synthesis of these derivatives often begins with the conversion of this compound to its corresponding acid chloride, which is then reacted with other molecules to build the target structures. impactfactor.orgmdpi.com

The compound's utility extends to the creation of various other organic molecules. For instance, it is a component in the synthesis of 4-(4-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-2-((1-hydroxy-1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoic acid, highlighting its role in constructing complex pharmaceutical intermediates. pharmaffiliates.com

Significance in Pharmaceutical Research and Development as Lead Compounds

The structural framework of this compound and its derivatives has proven to be a valuable scaffold for the discovery of new therapeutic agents. Researchers have explored its potential in developing compounds with a range of biological activities.

Derivatives of this benzoic acid have been synthesized and investigated for their potential as VLA-4 antagonists, which are of interest for treating inflammatory diseases like asthma. nih.gov Additionally, research has focused on creating analgesic compounds from salicylic (B10762653) acid and 4-chloromethyl benzoyl chloride, a related precursor. nih.govnih.gov These studies underscore the importance of the chlorobenzyl and benzoic acid moieties in designing molecules with specific pharmacological effects. For example, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid has been identified as a potential analgesic compound. nih.govnih.gov

Furthermore, novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, synthesized from a related starting material, have shown antimicrobial activity against Gram-positive bacteria and Candida albicans. mdpi.comnih.gov This highlights the potential of using this compound derivatives as lead compounds for developing new anti-infective agents.

Characterization and Management of Process-Related Impurities in Drug Manufacturing

In the pharmaceutical industry, ensuring the purity of drug substances is paramount. Process-related impurities, which can arise during the synthesis of active pharmaceutical ingredients (APIs), must be carefully identified, characterized, and controlled.

This compound and its related structures can sometimes be present as process-related impurities in the manufacturing of certain drugs. For example, in the synthesis of the asthma drug Zafirlukast, several process-related impurities have been identified and synthesized for characterization. researchgate.net Understanding the formation of such impurities is crucial for developing robust manufacturing processes that minimize their presence in the final drug product.

The International Council for Harmonisation (ICH) guidelines emphasize the importance of controlling impurities in new drug substances. fda.gov This includes organic impurities, inorganic impurities, and residual solvents. nih.gov The characterization of impurities often involves synthesizing the impurity itself to use as a reference standard for analytical methods. This allows for accurate detection and quantification of the impurity in the API. Companies that specialize in pharmaceutical reference standards often synthesize and supply such impurities to aid in quality control and regulatory filings. synzeal.compharmaffiliates.com

Exploration in Materials Science (e.g., liquid crystalline properties, azoic dyes)

Beyond its pharmaceutical applications, this compound and its derivatives have found utility in the field of materials science, particularly in the development of liquid crystals and azoic dyes.

Aromatic carboxylic acids with various substituents are known to exhibit liquid crystalline properties. researchgate.net Derivatives of this compound have been synthesized and studied for their potential as liquid crystals. For example, a new dye, 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene, synthesized using a Williamson etherification method, has shown liquid crystalline behavior. researchgate.net

The compound also serves as a building block for azoic dyes. These dyes, characterized by the presence of an azo group (-N=N-), constitute a large and versatile class of synthetic colorants used in various industries, including textiles and printing. plantarchives.orgunb.canih.gov The synthesis of these dyes often involves a diazotization reaction followed by a coupling reaction. nih.gov Ten new 4-[(4-chlorobenziloxyl]-azobenzenes have been prepared by condensing 4-chloromethyl chlorobenzene (B131634) with sodium salts of 4-(phenylazo)phenols. researchgate.net

Toxicological Research and Safety Profile Assessment of Derivatives

Assessing the toxicological profile of new chemical entities is a critical aspect of their development. Research has been conducted to evaluate the potential toxicity of derivatives of this compound.

In Vitro Toxicity Studies (e.g., Daphnia magna)

In vitro toxicity studies provide an initial assessment of a compound's potential harm to living organisms. The aquatic crustacean Daphnia magna is a common model organism for such studies.

The toxicity of new valine-derived compounds synthesized from a related 4-[(4-chlorophenyl)sulfonyl]benzoic acid was evaluated using Daphnia magna. mdpi.comnih.gov The study determined the 48-hour lethal concentration (LC50) values for these compounds. mdpi.com While in silico predictions suggested high toxicity for some derivatives, the experimental results showed significantly higher LC50 values, indicating lower than predicted toxicity. mdpi.com For instance, one of the synthesized compounds showed no toxicity even at the highest tested concentration. mdpi.com

In Vivo Toxicity Assessment Methodologies (e.g., hepatorenal system effects)

In vivo studies in animal models provide more comprehensive information about a compound's potential effects on a whole organism. The hepatorenal system (liver and kidneys) is often a primary focus of these studies due to its central role in metabolism and excretion.

Studies on benzoic acid derivatives have investigated their effects on the hepatorenal system in laboratory rats. rjpbr.com Subchronic oral administration of compounds like 4-chlorobenzoic acid led to various disorders, with a predominant effect on the liver and kidneys. rjpbr.com Observed effects included an increase in urea (B33335) concentration and aminotransferase activity, along with microscopic changes such as fatty liver dystrophy and enlarged kidney glomeruli. rjpbr.com These findings highlight the importance of the chloro-substituent in the observed organotoxicity. rjpbr.com

Future Directions in Multitarget-Directed Ligand Design

The development of multitarget-directed ligands (MTDLs) represents a paradigm shift in drug discovery, moving away from the "one-target, one-drug" model to a more holistic approach that can be particularly beneficial for complex diseases like cancer and neurodegenerative disorders. The scaffold of this compound is being investigated as a valuable starting point for designing such sophisticated molecules.

Future research is focused on integrating the this compound motif with other pharmacophores to simultaneously modulate multiple biological targets. The core structure, featuring a benzoic acid group linked to a chlorobenzyl moiety via an ether bond, provides a versatile platform for chemical modification. Scientists are exploring the synthesis of novel derivatives by:

Modifying the Benzoic Acid Group: Replacing the carboxylic acid with other acidic bioisosteres or converting it into various esters and amides to fine-tune the molecule's interaction with different target proteins.

Altering the Benzyl (B1604629) Moiety: Introducing different substituents on the benzyl ring to modulate lipophilicity and electronic properties, thereby influencing target binding and pharmacokinetic profiles.

Varying the Linker: Adjusting the length and flexibility of the ether linkage to optimize the spatial orientation of the pharmacophoric groups for concurrent binding to multiple targets.

Computational modeling and in silico screening are pivotal in this endeavor, allowing for the rational design of MTDLs with desired polypharmacological profiles before their actual synthesis, thus saving time and resources. The goal is to create single chemical entities that can address multiple pathological pathways, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Challenges and Opportunities in Translating Research Findings

While the prospects for this compound and its derivatives in advanced therapeutic design are promising, the journey from preclinical research to clinical application is fraught with challenges. The primary obstacle lies in optimizing the pharmacokinetic and pharmacodynamic properties of these novel compounds.

Translational Hurdles and Potential Solutions

ChallengeDescriptionPotential Opportunities & Strategies
Bioavailability The ability of the compound to be absorbed and distributed to the target tissues in effective concentrations can be limited. The carboxylic acid group may lead to poor membrane permeability.Prodrug strategies, such as esterification of the benzoic acid, can enhance lipophilicity and improve absorption. Formulation development using nanocarriers or other drug delivery systems can also increase bioavailability.
Metabolic Stability The ether linkage and other parts of the molecule may be susceptible to rapid metabolism by liver enzymes, leading to a short half-life and reduced efficacy.Introducing metabolic blockers (e.g., fluorine atoms) at susceptible positions or designing derivatives with inherently greater stability can prolong the compound's duration of action.
Scalability of Synthesis Laboratory-scale synthesis methods may not be economically viable or technically feasible for large-scale production required for clinical trials and commercialization.Development of more efficient, cost-effective, and environmentally friendly synthetic routes is crucial. This presents an opportunity for innovation in process chemistry and green chemistry principles.
Target Validation For novel MTDLs, definitively proving that the therapeutic effect stems from the simultaneous engagement of multiple targets can be complex.Advanced biochemical and cellular assays, along with systems biology approaches, are needed to elucidate the mechanism of action. This provides an opportunity to deepen the understanding of complex disease networks.

Despite these challenges, the unique structure of this compound offers significant opportunities. Its proven versatility as a scaffold allows for extensive medicinal chemistry campaigns to fine-tune its properties. The ongoing research into its derivatives for multitarget applications opens up possibilities for developing innovative treatments for diseases that are currently difficult to manage with single-target agents. Successfully navigating the translational pathway could unlock a new class of therapeutics based on this promising chemical entity.

Q & A

Q. How to ensure reproducibility in synthetic yields?

  • Methodological Answer :
  • Stoichiometric Precision : Use calibrated balances (±0.1 mg accuracy).
  • Reagent Quality : Source 4-chlorobenzyl chloride with ≥98% purity (validated via GC-MS).
  • Reaction Monitoring : Track completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.